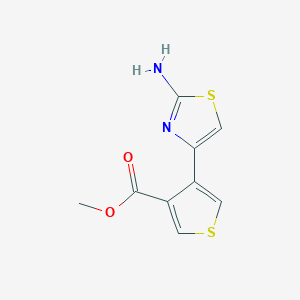

Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate

Description

Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate is an organic compound that features a thiazole ring and a thiophene ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the thiophene ring is a sulfur-containing heterocycle

Properties

IUPAC Name |

methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S2/c1-13-8(12)6-3-14-2-5(6)7-4-15-9(10)11-7/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHGLJXOPNOPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate typically involves the reaction of 2-amino-1,3-thiazole with thiophene-3-carboxylic acid under esterification conditions. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H10N4OS

Molecular Weight: 210.26 g/mol

IUPAC Name: Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate

The compound features a thiophene ring fused with a thiazole moiety, which is known for enhancing biological activity through various mechanisms.

Anticancer Properties

Research has demonstrated that compounds containing thiazole and thiophene rings exhibit significant antitumor activity . The mechanisms include:

- Inhibition of Cell Proliferation: Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells.

- Induction of Apoptosis: The compound may induce programmed cell death in tumor cells, contributing to its anticancer effects .

Enzyme Inhibition

This compound has been noted for its ability to act as an inhibitor for enzymes involved in cancer metabolism. The presence of specific functional groups enhances its binding affinity to these targets, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound can exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration. This aspect is particularly relevant for conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies have shown that this compound exhibits nanomolar activity against various human cancer cell lines, suggesting broad-spectrum antitumor potential .

Structure-Activity Relationship (SAR)

Investigations into similar thiazole-containing compounds have revealed that modifications at the phenyl group significantly influence biological activity. For instance, introducing halogen atoms can enhance potency by improving lipophilicity and receptor binding capabilities .

Animal Model Trials

Preclinical trials using murine models have reported significant reductions in tumor sizes following administration of this compound compared to control groups, further supporting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate

- Methyl 4-(2-amino-1,3-thiazol-4-yl)furan-3-carboxylate

- Methyl 4-(2-amino-1,3-thiazol-4-yl)pyridine-3-carboxylate

Uniqueness

Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate is unique due to the presence of both thiazole and thiophene rings, which confer distinct electronic and steric properties.

Biological Activity

Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound consists of a thiazole ring fused with a thiophene moiety and a carboxylate group. The presence of the amino group on the thiazole enhances its reactivity and biological potential.

Antimicrobial Activity

The thiazole moiety is well-known for its antimicrobial properties. Studies have shown that derivatives containing the 2-amino-1,3-thiazole structure exhibit significant antimicrobial effects against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Several derivatives have demonstrated MIC values ranging from 32 to 42 μg/mL against Candida albicans and Aspergillus niger, indicating promising antifungal activity compared to standard treatments like fluconazole .

- Bacterial Activity : Compounds with halogen substitutions on the phenyl ring showed increased antibacterial activity against Gram-positive bacteria, while oxygenated substituents enhanced antifungal efficacy .

Anticancer Activity

This compound has been evaluated for its anticancer properties:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | Jurkat | < 1.0 | Induces apoptosis |

| Compound B | HT29 | < 1.5 | Inhibits cell proliferation |

| Methyl derivative | A431 | < 2.0 | Disrupts cell cycle |

Research indicates that compounds with a thiazole ring exhibit cytotoxic effects through various mechanisms such as apoptosis induction and cell cycle arrest . For example, certain thiazole derivatives have been shown to interact with Bcl-2 proteins, crucial for regulating apoptosis in cancer cells .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored:

- Activity Assessment : A study evaluated several thiazole-based compounds in animal models of seizures. Compounds similar to this compound exhibited significant protective effects against tonic-clonic seizures, comparable to established anticonvulsants like sodium valproate .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent investigation highlighted that derivatives of 2-amino-1,3-thiazole exhibited potent activity against Staphylococcus aureus with MIC values as low as 0.22 μg/mL for the most active compound tested . This underscores the potential for developing new antimicrobial agents based on this scaffold.

- Anticancer Mechanism Exploration : Molecular dynamics simulations revealed that certain thiazole derivatives bind effectively to target proteins involved in cancer progression, enhancing their therapeutic potential against various cancer types .

Q & A

Q. What are the standard synthetic routes for Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves coupling thiophene-3-carboxylate derivatives with 2-amino-1,3-thiazole precursors. A common approach is to use a nucleophilic substitution or cyclization reaction under reflux conditions. For example, in analogous thiophene-thiazole systems, ethyl 2-amino-4-propylthiophene-3-carboxylate was synthesized via Gewald reactions, with optimization through solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst use (e.g., triethylamine) . Yield improvements can be achieved by adjusting stoichiometry, employing inert atmospheres (N₂), and using chromatographic purification (e.g., reverse-phase HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm, ester methyl groups at δ 3.8–4.2 ppm) and carbon types (e.g., carbonyl carbons at ~165 ppm) .

- LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and purity .

Cross-referencing with analogous compounds (e.g., ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate) ensures accurate assignments .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (Category 2A irritant) .

- Ventilation : Use fume hoods to minimize inhalation (respiratory toxicity noted in similar thiophene derivatives) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved when encountering twinning or poor diffraction quality?

- Methodological Answer : Use SHELXL for small-molecule refinement, which supports twin law corrections and high-resolution data. For twinned crystals:

- Define twin matrices (e.g., BASF parameter) and refine using HKLF5 format.

- Apply restraints to bond lengths/angles to stabilize refinement .

For low-resolution data, integrate SHELXE for phase extension or SHELXD for heavy-atom positioning in experimental phasing .

Q. What computational strategies predict the binding affinity of this compound to enzymatic targets (e.g., tyrosinase)?

- Methodological Answer :

- Molecular Docking : Use UCSF Chimera with AutoDock Vina to model ligand-receptor interactions. Prepare the ligand (optimize geometry at B3LYP/6-31G*) and receptor (remove water, add charges) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Analyze hydrogen bonds (e.g., thiazole NH₂ with catalytic residues) and hydrophobic contacts .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, validated against experimental IC₅₀ values .

Q. How can structural contradictions in SAR studies of this compound analogs be resolved?

- Methodological Answer :

- Data Triangulation : Compare bioactivity (e.g., IC₅₀) with electronic (HOMO/LUMO) and steric (logP, TPSA) descriptors using QSAR models .

- Crystallographic Validation : Resolve ambiguous substituent effects (e.g., methyl vs. cyclohexyl) via X-ray structures .

- Statistical Analysis : Apply PCA or cluster analysis to identify outliers in datasets (e.g., anomalous antibacterial activity in tetrahydrobenzothiophene derivatives) .

Q. What methodologies enable the detection of degradation products in stability studies of this compound?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂).

- HPLC-DAD/MS : Use C18 columns (ACN/0.1% formic acid gradient) to separate degradants. Identify via MS/MS fragmentation (e.g., ester hydrolysis to carboxylic acid) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under standard storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.